molecular formula C21H18ClN3O B11186117 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11186117
M. Wt: 363.8 g/mol
InChI Key: CGMXMTOGSQJXNF-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as a 2-chlorobenzyl group, two methyl groups, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with 2,5-dimethyl-3-phenylpyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolopyrimidine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: It has been used in studies to investigate its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H18ClN3O/c1-13-17(12-16-10-6-7-11-18(16)22)21(26)25-20(23-13)19(14(2)24-25)15-8-4-3-5-9-15/h3-11,24H,12H2,1-2H3

InChI Key

CGMXMTOGSQJXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3Cl)C)C4=CC=CC=C4

Origin of Product

United States

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